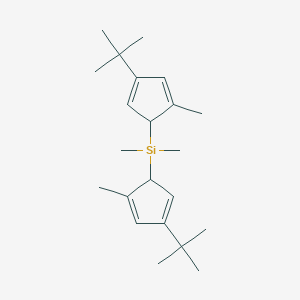
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane (DMBTCP) is a silylating agent that has been used for many years in the synthesis of various organic compounds. DMBTCP is an organosilicon compound that has a wide range of applications in the fields of chemistry, biology, and medicine. It is a colorless liquid with a low boiling point and a high vapor pressure. It is used as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and as a surfactant in biomedical applications.
科学的研究の応用
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of organic compounds, as a catalyst in pharmaceutical synthesis, and as a surfactant in biomedical applications. It has also been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of amines. In addition, it has been used to modify the properties of polymers and to improve the properties of catalysts.
作用機序
Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane is a silylating agent that reacts with organic molecules to form a covalent bond. The reaction occurs when the silane molecule reacts with the organic molecule, forming a silyl ether. The silyl ether is a stable, covalent bond that is resistant to hydrolysis. The silyl ether can also be used to modify the properties of the organic molecule, such as increasing its solubility or improving its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that the compound is not toxic and is not known to have any adverse effects on humans or animals. It has been used in the synthesis of pharmaceuticals and is generally considered to be safe for use in laboratory experiments.
実験室実験の利点と制限
The main advantage of using Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane in laboratory experiments is its low cost and ease of use. The compound is relatively stable and can be stored for long periods of time without significant degradation. It is also relatively non-toxic and is not known to have any adverse effects on humans or animals. However, there are some limitations to using this compound in laboratory experiments. The compound is highly volatile and can be difficult to handle in large quantities. In addition, the reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the reactants.
将来の方向性
There are several potential future directions for the use of Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane. One potential use is in the synthesis of polymers. This compound can be used to modify the properties of polymers, such as increasing their solubility or improving their reactivity. In addition, this compound could be used as a catalyst in the synthesis of pharmaceuticals. It could also be used as a surfactant in biomedical applications, such as drug delivery and tissue engineering. Finally, this compound could be used as a reagent in the synthesis of amines, which could be used in the synthesis of drugs and other compounds.
合成法
The synthesis of Dimethylbis(2-methyl-4-tert-butylcyclopentadienyl)silane is a multi-step process that involves the reaction of tert-butylchlorosilane with 2-methyl-4-tert-butylcyclopentadienyl chloride in the presence of a base, such as sodium carbonate. The reaction proceeds in two steps, first forming a tert-butylchlorosilane adduct, and then the desired this compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the reactants.
特性
IUPAC Name |
bis(4-tert-butyl-2-methylcyclopenta-2,4-dien-1-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36Si/c1-15-11-17(21(3,4)5)13-19(15)23(9,10)20-14-18(12-16(20)2)22(6,7)8/h11-14,19-20H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXXDSFGEXNHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC1[Si](C)(C)C2C=C(C=C2C)C(C)(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


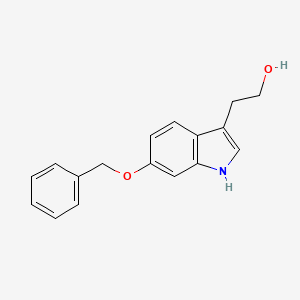
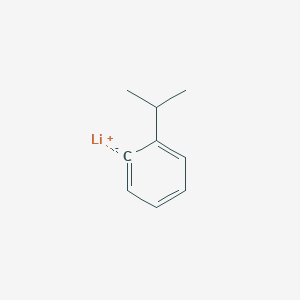
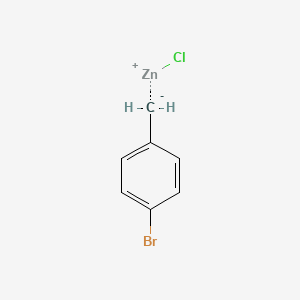
![Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6309413.png)
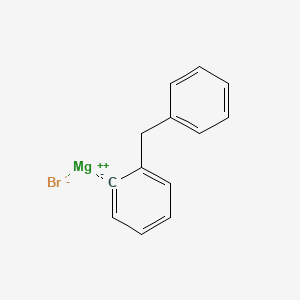
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)
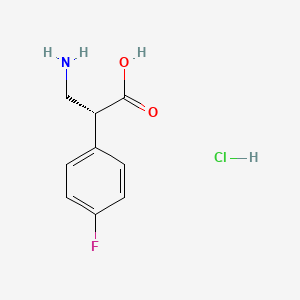
![tert-Butyl N-(2-aminospiro[3.3]heptan-7-yl)carbamate](/img/structure/B6309458.png)
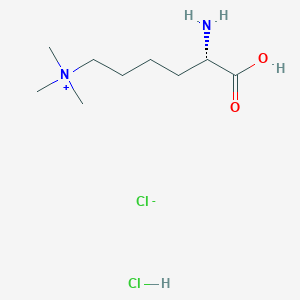
![2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B6309469.png)
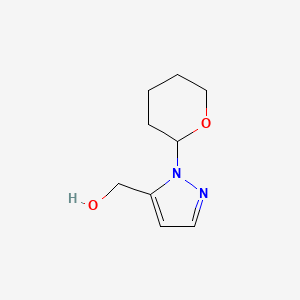
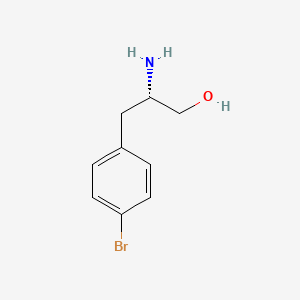
![6-Amino-N-[2-(dimethylamino)-1-azavinyl]pyridine-2-carboxamide](/img/structure/B6309492.png)